ADB-PINACA, chemically named N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide [], is a synthetic cannabinoid receptor agonist (SCRA). It belongs to the indazole-3-carboxamide class of synthetic cannabinoids, which are structurally distinct from naturally occurring cannabinoids found in the Cannabis sativa plant []. ADB-PINACA is a subject of scientific research due to its high potency and prevalence in illicit drug markets [, ]. Its potent agonist activity at cannabinoid receptors, particularly CB1, makes it valuable for studying these receptors and their downstream effects [].
ADB-PINACA, chemically known as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentylindole-3-carboxamide, is a synthetic cannabinoid that belongs to a class of compounds designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. First identified in the early 2010s, ADB-PINACA has gained attention due to its potent psychoactive effects and its presence in the illicit drug market. The compound is often associated with severe intoxication cases, highlighting its potential risks and the need for effective detection methods in forensic and clinical settings.
ADB-PINACA is classified as a synthetic cannabinoid, specifically a member of the indole-3-carboxamide family. It is structurally related to other synthetic cannabinoids such as 5F-ADB-PINACA, which features a fluorine atom substitution. The classification of ADB-PINACA falls under controlled substances in many jurisdictions due to its psychoactive properties and potential for abuse. The compound's legal status varies by country, reflecting ongoing regulatory efforts to manage emerging synthetic drugs.
The synthesis of ADB-PINACA typically involves several key steps utilizing standard organic chemistry techniques. One common method includes:
The synthesis process has been detailed in various studies that outline specific conditions such as temperature, solvent choice, and reaction times. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular structure of ADB-PINACA can be described by its chemical formula . The compound features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.
ADB-PINACA undergoes various metabolic reactions in biological systems, primarily involving:
Studies have identified several major metabolites resulting from these reactions, including hydroxypentyl derivatives and ketone forms. These metabolites are crucial for forensic analysis as they can be detected in biological samples such as urine.
ADB-PINACA acts primarily as a potent agonist at cannabinoid receptors, particularly the CB1 receptor in the central nervous system. The mechanism involves:
Research indicates that ADB-PINACA exhibits a significantly higher potency compared to Δ9-tetrahydrocannabinol, leading to more pronounced effects at lower doses.
ADB-PINACA is typically characterized by:
Key chemical properties include:
Analytical methods such as gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry are commonly employed for quantifying ADB-PINACA in biological samples.
ADB-PINACA (systematic name: N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) featuring a 19-carbon core structure (C₁₉H₂₈N₄O₂) with a molar mass of 344.46 g/mol [1] [4] [7]. Its architecture integrates three critical domains:
The IUPAC name reflects these components sequentially: the N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) group defines the ADB residue, while "1-pentyl-1H-indazole-3-carboxamide" specifies the pentylated indazole backbone. The tertiary butyl group in the ADB segment enhances CB1 receptor binding affinity by promoting van der Waals interactions within the receptor’s lipid-rich binding pocket [5].
Table 1: Molecular Identifiers of ADB-PINACA
Property | Value |
---|---|
CAS Number | Not specified in sources |
PubChem CID | 86280478 |
Molecular Formula | C₁₉H₂₈N₄O₂ |
Molar Mass | 344.46 g/mol |
InChI Key | FWTARAXQGJRQKN-UHFFFAOYSA-N |
SMILES | CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |
Positional isomerism profoundly influences the pharmacological and metabolic profiles of SCRAs. Isomers arise from:
Positional isomers like 2-, 3-, and 4-methylmethcathinone (MMC) illustrate how minor alkyl chain substitutions significantly impact detection and bioactivity. For ADB-PINACA, pentyl chain isomers (e.g., 4-en vs. 5-Br) necessitate distinct analytical standards for unambiguous identification in forensic screening [8] [9].
Table 2: Positional Isomerism in ADB-PINACA Analogues
Compound | Structural Variation | Key Metabolic/Pharmacological Impact |
---|---|---|
ADB-PINACA | n-Pentyl chain | Major metabolites: ω-hydroxylation, ketopentyl |
ADB-4en-PINACA | Pent-4-enyl chain (C=C at C4) | Dominant metabolite: dihydrodiol formation |
ADB-P-5Br-INACA | 5-Bromo-indazole core | Metabolites: dihydrodiol, dehydrogenated products |
5F-ADB-PINACA | 5-Fluoropentyl chain | Major metabolite: pentanoic acid via defluorination |
ADB-PINACA vs. 5F-ADB-PINACA
ADB-PINACA vs. ADB-4en-PINACA
ADB-PINACA vs. Brominated Analogs (e.g., ADB-P-5Br-INACA)
Table 3: Comparative Pharmacological and Metabolic Profiles
Parameter | ADB-PINACA | 5F-ADB-PINACA | ADB-4en-PINACA |
---|---|---|---|
CB1 EC₅₀ (nM) | 0.52 | 0.10–0.30 | 0.25 (estimated) |
Primary Metabolites | ω/ω-1-hydroxyl, ketopentyl | Pentanoic acid derivatives | Dihydrodiol |
Detection Window | ~24–48 h (urine) | ~48–72 h (urine) | ~36–60 h (urine) |
Key Metabolic Enzymes | CYP3A4, CYP2C19 | CYP2C9, CYP3A4 | CYP2D6, CYP3A4 |
Concluding RemarksADB-PINACA’s chemical architecture exemplifies the structure-activity principles governing SCRAs. Its tert-leucinamide and pentylindazole design maximizes CB1 receptor engagement, while positional isomerism in analogs modulates metabolic fate and detection. Precise differentiation—whether via fluorine substitution (5F-), unsaturation (4en-), or halogenation (5Br-)—demands advanced HRMS and synthesized metabolite standards [2] [9]. Forensic and pharmacological research must prioritize metabolite-based identification strategies to address evolving SCRA diversification.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7